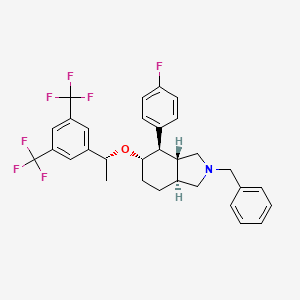
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole
Descripción general
Descripción
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole is a useful research compound. Its molecular formula is C31H30F7NO and its molecular weight is 565.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole is a complex organic molecule belonging to the isoindole family. Its unique stereochemistry and functional groups render it a subject of interest in pharmacological research. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 565.58 g/mol. The presence of multiple aromatic rings and fluorinated substituents contributes to its chemical stability and lipophilicity, making it suitable for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C31H30F7N O |
| Molecular Weight | 565.58 g/mol |
| CAS Number | 860642-67-7 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antitumor Activity : Isoindole derivatives have been reported to possess significant antitumor properties. For example, certain derivatives showed cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with trifluoromethyl groups have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Structural analogs have been associated with neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes responsible for inflammatory processes or tumor progression.
- Modulation of Gene Expression : The compound could affect gene expression related to cell survival and inflammation.
Antitumor Activity
In a study examining various isoindole derivatives, it was found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) suggested that the presence of fluorinated groups enhanced the antitumor efficacy.
Anti-inflammatory Studies
Research involving the compound's analogs indicated that those with trifluoromethyl substitutions effectively reduced inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.
Neuroprotection
A recent investigation highlighted that isoindole derivatives could protect neuronal cells from oxidative stress-induced damage. This property positions them as candidates for further development in neurodegenerative disease therapies.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with other isoindole derivatives is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoindole Derivative A | Mono-substituted aromatic ring | Antitumor |
| Isoindole Derivative B | Di-substituted aromatic ring | Anti-inflammatory |
| Trifluoromethyl Isoindole | Trifluoromethyl group | Neuroprotective |
Propiedades
IUPAC Name |
(3aR,4R,5S,7aS)-2-benzyl-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30F7NO/c1-19(23-13-24(30(33,34)35)15-25(14-23)31(36,37)38)40-28-12-9-22-17-39(16-20-5-3-2-4-6-20)18-27(22)29(28)21-7-10-26(32)11-8-21/h2-8,10-11,13-15,19,22,27-29H,9,12,16-18H2,1H3/t19-,22-,27-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOACXNVKQSUNX-ZLOCICERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CN(CC3C2C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CN(C[C@H]3[C@@H]2C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30F7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















